4-Bromo-5-methoxypicolinaldehyde
Description
Contextualizing 4-Bromo-5-methoxypicolinaldehyde within Pyridine (B92270) Heterocyclic Chemistry
Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, can be readily functionalized to modulate its physicochemical properties. nih.gov The nitrogen atom in the pyridine ring imparts a degree of basicity and polarity to the molecule, which can enhance the pharmacokinetic properties of drug candidates. nih.gov
This compound is a polysubstituted pyridine derivative. The presence of the bromine atom, a methoxy (B1213986) group, and an aldehyde group on the pyridine core creates a unique electronic landscape. The electron-withdrawing nature of the nitrogen atom and the aldehyde group, combined with the electron-donating effect of the methoxy group and the inductive effect of the bromine atom, results in a complex pattern of reactivity. This allows for selective chemical modifications at different positions of the ring, making it a versatile platform for generating molecular diversity. smolecule.com
Academic Significance of Picolinaldehyde Derivatives in Organic Synthesis
Picolinaldehyde derivatives, which are pyridines substituted with an aldehyde group at the 2-position, are of significant academic interest due to the reactivity of the aldehyde functionality. The aldehyde group is highly electrophilic and readily undergoes nucleophilic addition reactions, providing a gateway to a wide variety of other functional groups and more complex molecular architectures. smolecule.com
In the case of this compound, the aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in condensation reactions to form imines, oximes, and other derivatives. Furthermore, the bromine atom at the 4-position is susceptible to displacement by various nucleophiles and can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. smolecule.com These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this scaffold. The interplay between the different functional groups allows for sequential and regioselective transformations, a key aspect of modern organic synthesis.
Historical Perspectives on Halogenated and Methoxylated Pyridine Scaffolds in Synthetic Chemistry
The journey to synthesize functionalized pyridines like this compound is built upon a rich history of synthetic methodology. The first synthesis of a pyridine ring was reported by Arthur Rudolf Hantzsch in 1881, a multi-component reaction that is still in use today. youtube.comwikipedia.org Over the decades, numerous methods for the direct functionalization of the pyridine ring have been developed.
The introduction of halogen atoms, such as bromine, onto the pyridine ring has been a long-standing challenge due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov Early methods often required harsh reaction conditions. However, the development of modern synthetic techniques, including directed ortho-metalation and halogen-dance reactions, has provided more efficient and regioselective routes to halogenated pyridines. nih.gov
Similarly, the incorporation of methoxy groups has been a key strategy to modulate the electronic properties and biological activity of pyridine-containing compounds. Methoxy groups are often introduced via nucleophilic aromatic substitution reactions on activated pyridine rings or through the use of methoxylated building blocks in ring-synthesis strategies. The presence of both a halogen and a methoxy group on the pyridine scaffold, as seen in this compound, provides a powerful combination of handles for synthetic chemists to construct complex molecular targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYPFTAGSZDCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 4 Bromo 5 Methoxypicolinaldehyde
Established Synthetic Pathways and Precursor Utilization
The synthesis of 4-bromo-5-methoxypicolinaldehyde is built upon foundational principles of organic synthesis, emphasizing efficiency and the strategic use of precursor molecules. The construction of the core picolinaldehyde structure and the role of this compound as a versatile intermediate are central to its chemical significance.
Convergent and Linear Synthesis Approaches to the Picolinaldehyde Core
The assembly of the substituted picolinaldehyde scaffold can be approached through two primary strategies: linear and convergent synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step assembly of the target molecule from a single starting material. | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, greater flexibility. | May require more complex planning and fragment synthesis. |
The Role of this compound as a Key Synthetic Intermediate
This compound is a valuable synthetic intermediate, primarily due to the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the aldehyde group can undergo nucleophilic additions, condensations, and other transformations. This allows for the selective elaboration of different parts of the molecule. Its utility is analogous to other bromo-substituted heteroaromatics which are pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. acs.org The presence of the bromine atom is particularly significant for introducing molecular diversity through metal-catalyzed reactions.
Building Block Strategies for Complex Heterocyclic Compounds
The strategic position of the bromo and aldehyde groups makes this compound an ideal building block for constructing more complex heterocyclic systems. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.govnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents at this position, creating a scaffold for novel chemical entities. For example, a similar bromo-substituted heterocycle has been shown to readily participate in Suzuki couplings with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govnih.gov This strategy is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. acs.org
Contemporary Bromination Techniques
The introduction of a bromine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of this compound. Modern synthetic chemistry offers several advanced methods to achieve this with high regioselectivity.
Regioselective Bromination of Pyridine Rings
The bromination of pyridine is an electrophilic aromatic substitution, a reaction that is generally challenging due to the electron-deficient nature of the pyridine ring. chemrxiv.org The regiochemical outcome is controlled by the electronic effects of the substituents already present on the ring. In the case of a precursor like 5-methoxypicolinaldehyde (B1371485), the methoxy (B1213986) group is an ortho-, para-director, while the aldehyde is a meta-director. The directing effects of these groups must be carefully considered to achieve bromination at the desired C-4 position.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). google.comwikipedia.org NBS is often preferred as it is a solid and can be easier to handle, providing a low concentration of Br₂ that can suppress side reactions. wikipedia.orgresearchgate.net For electron-rich aromatic systems, which includes those with a methoxy substituent, NBS can provide high levels of selectivity. wikipedia.org The reaction conditions, such as the choice of solvent and the use of a catalyst, are crucial for controlling the regioselectivity. google.com
Catalytic Systems and Reagents for Selective Bromine Introduction
To enhance selectivity and efficiency, various catalytic systems have been developed for the halogenation of aromatic rings.
Transition-Metal Catalysis: Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the meta-selective bromination of arenes bearing directing groups. This approach can provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution.
Reagents and Activators: Modern methods for the regioselective bromination of pyridine derivatives sometimes involve the activation of the pyridine ring, for instance, by forming the N-oxide. A mild method for the C2-bromination of fused azine N-oxides employs tosic anhydride (B1165640) as an activator and a bromide source like tetra-n-butylammonium bromide. nih.gov Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org These advanced strategies provide precise control over the placement of the bromine atom on the pyridine scaffold.
| Catalyst/Reagent System | Description | Application |
| N-Bromosuccinimide (NBS) | A convenient source of electrophilic bromine, often used with a radical initiator or acid catalyst. | Allylic, benzylic, and aromatic brominations. wikipedia.orgorganic-chemistry.org |
| DBDMH (1,3-dibromo-5,5-dimethylhydantoin) | A stable, solid brominating agent. | Bromination of pyridine derivatives, can be used without an additional solvent. google.com |
| Tosic Anhydride / TBAB | Activates pyridine N-oxides for nucleophilic attack by a bromide source (tetra-n-butylammonium bromide). | Regioselective C2-bromination of fused azine N-oxides. nih.gov |
| Ruthenium Catalysts | Enables direct C-H activation for meta-selective bromination of arenes with directing groups. | Remote C-H functionalization of aromatic rings. |
Sustainable and Green Chemical Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. nih.gov The synthesis of complex heterocyclic molecules like this compound can benefit significantly from these approaches, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.in
Key green strategies applicable to pyridine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. acs.orgnih.gov This improves atom economy and reduces the number of purification steps. Various MCRs for pyridine synthesis have been developed. nih.govacs.org
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of pyridine derivatives. nih.gov
Use of Green Catalysts and Solvents: Replacing stoichiometric reagents with catalytic alternatives, particularly heterogeneous catalysts that can be easily recovered and reused, is a core principle of green chemistry. acs.orgrsc.org Furthermore, replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental impact. acs.orgresearchgate.net
While specific green routes to this compound are not established, applying these principles—such as developing a catalytic, one-pot procedure or using microwave assistance for the methoxylation or formylation steps—represents a forward-looking goal for the efficient and environmentally responsible production of such compounds. nih.gov
Environmentally Benign Protocols and Aqueous Media Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. For the synthesis of picolinaldehyde derivatives, this often involves the use of non-toxic solvents, renewable starting materials, and catalyst systems that operate under mild conditions.
A notable green approach to polysubstituted picolinaldehydes involves a metal-free, visible-light-induced photoredox method. organic-chemistry.org This strategy utilizes a biomimetic aza-6π electrocyclization to form the pyridine ring from readily available cinnamaldehydes and propargylamines. organic-chemistry.org This is followed by a Minisci-type reaction for the selective C–H formylation, yielding the picolinaldehyde. organic-chemistry.org The reaction proceeds under mild, metal- and oxidant-free conditions, using visible light as a clean energy source. organic-chemistry.orgacs.orgacs.org This methodology is tolerant of a wide array of functional groups, including halogens, which is pertinent to the synthesis of bromo-substituted compounds like this compound. organic-chemistry.org
The use of aqueous media in organic synthesis is another cornerstone of environmentally benign protocols. While specific examples for this compound are not extensively documented, the synthesis of related brominated pyridines has been explored in aqueous solutions. The reactivity of pyridine derivatives towards bromination can be influenced by the solvent system, and water can be a viable, non-toxic option. researchgate.net Furthermore, multicomponent reactions under solvent-free conditions represent a green and efficient route to highly substituted pyridines. mdpi.com These reactions often exhibit high atom economy and can be promoted by microwave irradiation, reducing reaction times and energy consumption. nih.gov
| Green Synthesis Approach | Key Features | Relevance to this compound |
| Metal-Free Photoredox Catalysis | Visible light, metal- and oxidant-free, mild conditions. organic-chemistry.orgacs.orgacs.org | Tolerates halogen substituents, offering a potential route. organic-chemistry.org |
| Aqueous Media Synthesis | Reduces use of volatile organic compounds. | Bromination of pyridines can be performed in aqueous systems. researchgate.net |
| Solvent-Free Multicomponent Reactions | High atom economy, often uses microwave irradiation. mdpi.comnih.gov | An efficient method for constructing the substituted pyridine core. |
Continuous Flow Chemistry Applications in Picolinaldehyde Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. richmond.edu The production of pyridine aldehydes can be adapted to continuous flow systems, allowing for precise control over reaction parameters and potentially higher yields and purity.
One historical method for producing pyridine aldehydes involves the catalytic hydrogenation of pyridine nitriles. google.com This process can be run continuously, with the catalyst being recycled. google.com More modern approaches to continuous flow synthesis can be applied to the construction of the substituted pyridine ring itself. For instance, the synthesis of polysubstituted pyrroles has been successfully demonstrated in a continuous flow setup, with optimization of residence time, temperature, and concentration leading to high conversion rates. richmond.edu Similar principles can be applied to the synthesis of substituted pyridines.
The synthesis of pyridine and 3-picoline from the condensation of acrolein acetals and ammonia (B1221849) over a solid catalyst in a fixed-bed reactor is another example that lends itself to continuous operation. rsc.org While the direct continuous flow synthesis of this compound is not explicitly detailed in the literature, the existing methodologies for related compounds suggest that a multi-step flow process could be designed. This might involve the continuous formation of a substituted pyridine followed by a subsequent in-line functionalization, such as bromination and formylation.
| Continuous Flow Application | Methodology | Potential Advantages for Picolinaldehyde Synthesis |
| Catalytic Hydrogenation | Reduction of pyridine nitriles. google.com | Recyclable catalyst, continuous production. google.com |
| Multi-step Synthesis | Sequential reactions in a flow reactor. richmond.edu | Precise control, enhanced safety, scalability. richmond.edu |
| Fixed-Bed Catalysis | Gas-phase reaction over a solid catalyst. rsc.org | High throughput, catalyst stability. rsc.org |
Asymmetric Synthesis and Chiral Induction in Related Picolinaldehyde Scaffolds
The development of asymmetric methods to access enantiomerically enriched compounds is a major goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. While the aldehyde group in this compound itself is not a stereocenter, reactions involving this functional group can generate new chiral centers. Therefore, the principles of asymmetric synthesis are highly relevant for the elaboration of this scaffold into more complex, chiral molecules.
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective reactions involving picolinaldehyde derivatives often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome. A powerful strategy involves the use of chiral ligands in metal-catalyzed reactions. For example, the asymmetric Henry reaction, which forms a new carbon-carbon bond and a stereocenter, has been successfully applied to substituted aldehydes using in-situ generated chiral copper complexes. mdpi.com This approach can lead to the synthesis of chiral nitroaldols with high enantiomeric excess. mdpi.com
Another important reaction is the asymmetric A³-coupling (alkyne-aldehyde-amine), which provides access to chiral propargylic amines. nih.gov The use of chiral P,N-ligands with copper has been shown to be effective in catalyzing this reaction with high enantioselectivity. nih.gov Furthermore, nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, using a VAPOL-derived phosphoramidite (B1245037) ligand, can produce anti-configured vic-aminoalcohol derivatives with high optical purity. nih.gov
Organocatalysis also offers a metal-free alternative for the asymmetric functionalization of aldehydes. For instance, asymmetric formal [3+2] cycloadditions of succinaldehyde (B1195056) surrogates with nitroalkenes, catalyzed by a chiral amine, can generate cyclopentanecarbaldehydes with multiple stereocenters in high enantioselectivity. rsc.org
| Asymmetric Reaction | Catalyst/Method | Stereochemical Outcome | Applicability |
| Henry Reaction | Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Complex mdpi.com | High enantioselectivity (up to 94.6% ee) mdpi.com | Formation of chiral β-nitro alcohols from aldehydes. |
| A³-Coupling | Chiral Pyrinap-CuBr Complex nih.gov | High enantioselectivity | Synthesis of chiral propargylic amines. |
| Reductive Coupling | Nickel-VAPOL-Phosphoramidite Complex nih.gov | High diastereo- and enantioselectivity | Synthesis of vic-aminoalcohols. |
| [3+2] Cycloaddition | Chiral Amine Organocatalyst rsc.org | Excellent enantioselectivity | Formation of functionalized carbocycles. |
Chiral Lewis Acid Catalysis in Aldehyde-Mediated Reactions
Chiral Lewis acids are powerful catalysts for a wide range of asymmetric transformations, including those involving aldehydes. libretexts.orgnih.govacs.org By coordinating to the carbonyl oxygen, a chiral Lewis acid can create a chiral environment around the aldehyde, directing the approach of a nucleophile to one face of the molecule.
A novel strategy in this area is the use of a chiral Lewis acid-bonded aldehyde as a catalyst itself. nih.gov In one example, a co-catalytic system of 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex was used for the asymmetric Mannich/condensation cascade reaction of glycine (B1666218) esters. nih.gov This approach afforded trisubstituted imidazolidines in good yields with high diastereo- and enantioselectivities. nih.gov The chiral Lewis acid effectively transfers its stereochemical information to the picolinaldehyde, which then acts as a chiral carbonyl catalyst. nih.gov
The combination of chiral Lewis acids with Brønsted acids has also proven to be a versatile catalytic system for various asymmetric cycloaddition reactions. libretexts.org These Brønsted acid-assisted Lewis acids (BLAs) can enhance both the reactivity and selectivity of the transformation. libretexts.org While specific applications to this compound are yet to be reported, the general principles of chiral Lewis acid catalysis are directly applicable to reactions involving its aldehyde functionality.
| Catalytic System | Reaction Type | Key Principle | Reference |
| Chiral Yb(III)-N,N'-Dioxide / 2-Picolinaldehyde | Mannich/Condensation | Chiral Lewis acid-bonded aldehyde catalysis. | nih.gov |
| Chiral Brønsted Acid-Assisted Lewis Acids (BLAs) | Cycloaddition Reactions | Enhanced reactivity and selectivity through dual activation. | libretexts.org |
Reactivity and Transformational Chemistry of 4 Bromo 5 Methoxypicolinaldehyde
Intrinsic Reactivity of the Picolinaldehyde Scaffold
Electrophilic and Nucleophilic Character of the Aldehyde Functionality
The aldehyde group at the C2 position of the pyridine (B92270) ring is a key reactive site. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This allows for a wide range of classical aldehyde reactions, including nucleophilic additions to form alcohols, and condensation reactions such as the Knoevenagel condensation.
Conversely, the oxygen atom of the aldehyde possesses lone pairs of electrons, bestowing it with nucleophilic character. This allows it to act as a hydrogen bond acceptor or to be protonated under acidic conditions, which can, in turn, enhance the electrophilicity of the carbonyl carbon.
Reactivity of the Pyridine Nitrogen in Derivatization and Complexation
The nitrogen atom within the pyridine ring is a site of basicity and nucleophilicity. It can be protonated by acids to form pyridinium (B92312) salts or alkylated to generate quaternary pyridinium compounds. This inherent reactivity is crucial for its role in catalysis, where the nitrogen can coordinate to transition metals. This coordination can influence the electronic properties of the catalyst and the substrate, thereby modulating the outcome of the reaction. For instance, in transition-metal-catalyzed reactions, the strong coordination of the pyridine nitrogen to the metal center is a known phenomenon that can sometimes inhibit the desired catalytic cycle. However, this interaction can also be strategically exploited to direct reactions to specific sites on the pyridine ring.
Strategic Utilization of the Bromine Atom in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The bromine atom at the C4 position is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-picolinaldehyde with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific literature on 4-bromo-5-methoxypicolinaldehyde is limited, a documented application involves its coupling with benzopyrazine-6-boronic acid using a palladium catalyst. The general applicability of Suzuki-Miyaura coupling to bromo-pyridines is well-established, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Pyridine Scaffolds
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound * | Benzopyrazine-6-boronic acid | Pd(PPh₃)₄ | - | aq. Na₂CO₃ | DME | - | - |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | Variable |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 98 |
*Data for specific yield and temperature for this reaction is not publicly available. The other entries represent analogous reactions on different bromo-pyridine substrates to illustrate typical conditions and outcomes.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-picolinaldehyde and a terminal alkyne, again utilizing a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. chemicalbook.comgoogle.com This method is highly effective for synthesizing arylalkynes. While no specific examples utilizing this compound have been documented in readily available literature, the reactivity of other bromo-pyridines in Sonogashira couplings is extensively reported. google.comgoogle.com These reactions are generally tolerant of various functional groups, making them suitable for late-stage functionalization in the synthesis of complex molecules.
Table 2: Illustrative Sonogashira Coupling Reactions with Bromo-Heteroaryl Compounds
| Bromo-Heterocycle | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | rt | High |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(TFA)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 92 |
| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene | 70 | 90 |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | PPh₃/DBU | Acetonitrile | 80 | 95 |
*This table presents data from analogous systems to demonstrate the general conditions and applicability of the Sonogashira reaction to bromo-heterocycles in the absence of specific data for this compound.
Modulation of Reactivity by the Methoxy (B1213986) Group
The methoxy group at the C5 position exerts a significant electronic influence on the pyridine ring. As an electron-donating group through resonance, it increases the electron density of the aromatic system. This can affect the reactivity of the other functional groups. For instance, the increased electron density may slightly decrease the electrophilicity of the aldehyde and can influence the regioselectivity of further substitution reactions on the pyridine ring. In the context of cross-coupling reactions, the electron-donating nature of the methoxy group can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging compared to pyridine rings bearing electron-withdrawing groups.
Advanced Organic Transformations and Cascade Reactions
The unique combination of reactive sites in this compound makes it an ideal candidate for more complex transformations, such as multicomponent reactions, which allow for the rapid construction of molecular complexity in a single step.
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. nih.gov The aldehyde functionality of this compound makes it a suitable component for various MCRs.
While direct examples involving this compound are scarce in the literature, a study on the multicomponent condensation of the structurally similar 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-amino-1,2,4-triazole and acetone (B3395972) provides a strong analogy for its potential reactivity. google.com In this reaction, the aldehyde condenses with the other components under acidic conditions to form a complex heterocyclic product. google.com This suggests that this compound could similarly participate in a range of MCRs, such as the Strecker, Ugi, or Povarov reactions, to generate diverse and complex molecular scaffolds. The presence of the bromo and methoxy substituents would be carried into the final product, offering further opportunities for diversification.
Domino and Tandem Processes for Constructing Molecular Complexity
Domino and tandem reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. While specific domino or tandem reactions commencing directly from this compound are not extensively documented in the provided search results, the development of novel domino methodologies for synthesizing complex heterocyclic systems like benzothiophenes and imidazoles highlights the general interest in such complexity-building reactions within heterocyclic chemistry. astate.edu The principles of these reactions often involve a sequence of intramolecular events, and a molecule like this compound, with its multiple functional groups, is a prime candidate for the design of such sequences.
Derivatization Strategies for Expanding Molecular Diversity
The strategic modification of this compound is key to unlocking its potential in various chemical applications. Derivatization can be targeted at any of its functional groups to introduce new properties and functionalities.
Systematic Introduction of Diverse Functional Groups
The functional groups present in this compound offer distinct handles for chemical modification. masterorganicchemistry.com The aldehyde can be converted into a variety of other functionalities, such as alcohols via reduction, carboxylic acids via oxidation, or imines through condensation with primary amines. The bromo group is a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents. The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. This systematic introduction of diverse functional groups allows for the generation of a large library of derivatives from a single, readily accessible starting material.
Design and Synthesis of Advanced Building Blocks and Ligands
This compound serves as a valuable starting material for the synthesis of more complex and specialized molecules known as advanced building blocks. These building blocks are then used in the construction of larger, more intricate molecular architectures, including ligands for metal catalysts and pharmacologically active compounds. For example, the aldehyde functionality can be used to construct Schiff bases, which are an important class of ligands in coordination chemistry. The bromo group allows for the incorporation of this pyridine-based scaffold into larger systems through cross-coupling reactions, leading to the creation of novel ligands with tailored electronic and steric properties.
Utility in Heterocycle Synthesis
The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.
As a Precursor for Fused Nitrogen-Containing Heterocycles
Fused nitrogen-containing heterocycles are a common motif in many biologically active compounds and functional materials. orientjchem.org this compound can be utilized in cyclization reactions to form fused bicyclic and polycyclic systems. organic-chemistry.org For instance, the aldehyde can react with a suitably functionalized neighboring group, introduced via substitution of the bromo group, to form a new ring fused to the original pyridine core. The development of synthetic methodologies for creating fused heterocycles, such as those based on intramolecular acyl transfer or cycloaddition reactions, provides a framework for how this building block could be employed. nih.gov
Advanced Spectroscopic Characterization of 4 Bromo 5 Methoxypicolinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In 4-bromo-5-methoxypicolinaldehyde, the aldehyde proton is distinctly observed as a singlet at approximately δ 9.98 ppm. The methoxy (B1213986) group protons also appear as a singlet, resonating around δ 3.91 ppm. smolecule.com The aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents.
| Proton | Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.98 |
| Methoxy (-OCH₃) | 3.91 |
Chemical shift values are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and concentration.
The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a unique electronic distribution within the pyridine ring, which is reflected in the precise chemical shifts of the aromatic protons.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound reveals distinct signals for each carbon atom in the molecule. The aldehyde carbon is typically found at a downfield chemical shift, often above 190 ppm, due to the strong deshielding effect of the carbonyl oxygen. The carbon atoms of the pyridine ring appear in the aromatic region, with their specific chemical shifts influenced by the attached functional groups. The methoxy carbon resonates at a characteristic upfield position.
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~193.0 |
| Pyridine Ring Carbons | Aromatic Region |
| Methoxy (-OCH₃) | ~56.0 |
Note: Precise chemical shifts for the pyridine ring carbons require detailed 2D NMR analysis for unambiguous assignment.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure, especially for complex derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In derivatives of this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals of the protonated carbons in the pyridine ring and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbon bearing the bromine atom and the carbons of the aldehyde group and the methoxy-substituted carbon. For instance, the aldehyde proton would show a correlation to the C2 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. In the context of derivatives, NOESY could reveal through-space interactions between, for example, the methoxy protons and a neighboring aromatic proton, confirming their geometric arrangement.
The combined application of these 2D NMR methods allows for a comprehensive and unambiguous assignment of all proton and carbon signals, providing a detailed and verified molecular structure. ipb.ptnih.govnih.govcapes.gov.br
For fluorinated analogs of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable analytical tool. icpms.czwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR detection. wikipedia.org Key advantages of ¹⁹F NMR include:
Wide Chemical Shift Range : ¹⁹F NMR spectra exhibit a much larger chemical shift dispersion compared to ¹H NMR, which minimizes signal overlap and simplifies spectral analysis. icpms.czwikipedia.org
High Sensitivity : The receptivity of the ¹⁹F nucleus is high, leading to strong signals and relatively short acquisition times. wikipedia.org
Spin-Spin Coupling : ¹⁹F nuclei couple with both ¹H and ¹³C nuclei, as well as other fluorine nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling). icpms.czwikipedia.orgrsc.orgnih.gov These couplings can often be observed over multiple bonds. wikipedia.org
In a hypothetical fluorinated derivative, the ¹⁹F NMR spectrum would provide a distinct signal for each unique fluorine environment, and the coupling patterns would help to establish the connectivity of the fluorine-containing moieties within the molecule.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound displays several characteristic absorption bands:
C=O Stretch : A strong absorption band is observed in the region of 1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. smolecule.com
C-O Stretch : The stretching vibration of the C-O bond in the methoxy group typically appears around 1250 cm⁻¹. smolecule.com
C-Br Stretch : The carbon-bromine (C-Br) bond gives rise to a stretching vibration at a lower frequency, generally in the range of 500-600 cm⁻¹, with a band observed at 560 cm⁻¹ for this compound. smolecule.com
Aromatic C-H and C=C Stretches : The pyridine ring will also show characteristic absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).
| Functional Group | Vibrational Frequency (cm⁻¹) |
| Aldehyde (C=O) | 1710 |
| Methoxy (C-O) | 1250 |
| Carbon-Bromine (C-Br) | 560 |
These IR data provide corroborating evidence for the presence of the key functional groups in this compound, complementing the information obtained from NMR spectroscopy.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a vital analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While direct experimental Raman spectra for this specific compound are not widely published, its expected spectral features can be inferred from studies on analogous substituted pyridines and aromatic aldehydes. The Raman spectrum is anticipated to be dominated by bands arising from the vibrations of the pyridine ring, the aldehyde group, and the substituents.
Key vibrational modes expected in the Raman spectrum of this compound include:
Pyridine Ring Vibrations: The characteristic ring breathing modes of the pyridine moiety are expected to be prominent. In pyridine itself, these modes appear around 990 and 1030 cm⁻¹. For substituted pyridines, the frequencies of these modes can shift depending on the mass and electronic effects of the substituents. The presence of a bromine atom and a methoxy group would likely lead to shifts in these bands. Resonance enhancement of pyridine ring modes has been observed in other pyridine-containing complexes, a phenomenon that could also influence the spectrum of this compound. nih.gov
Aldehyde Group Vibrations: The C-H stretching vibration of the aldehyde group typically appears in the 2700-2900 cm⁻¹ region. The C=O stretching vibration is also a strong Raman scatterer, expected around 1700 cm⁻¹.
Substituent Vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The methoxy group (O-CH₃) will exhibit characteristic stretching and bending vibrations.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign the vibrational modes of such molecules, providing a detailed understanding of their Raman spectra. researchgate.net
Attenuated Total Reflectance (ATR) Spectroscopy for Synthetic Monitoring
Attenuated Total Reflectance (ATR) spectroscopy, a variant of FTIR, is a powerful technique for monitoring the progress of chemical reactions in real-time. youtube.com Its application in the synthesis of this compound or its derivatives would involve tracking the appearance of key functional group vibrations and the disappearance of reactant signals.
For instance, in a synthesis route involving the oxidation of a precursor alcohol to the aldehyde, ATR-FTIR could monitor:
The disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹).
The appearance of the sharp and intense C=O stretching band of the aldehyde (around 1700 cm⁻¹).
Similarly, if the synthesis involves a bromination step on a methoxypicolinaldehyde precursor, the introduction of the C-Br bond could be monitored. The technique's ability to analyze samples directly in their native state, with minimal preparation, makes it highly suitable for in-situ reaction monitoring. nih.gov The penetration depth of the evanescent wave in ATR is dependent on the wavenumber and the refractive indices of the crystal and the sample, which allows for consistent and reproducible measurements of liquid or solid samples. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₇H₆BrNO₂. nih.gov
The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks separated by approximately 2 Da. This isotopic signature is a key identifier for brominated compounds.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight (monoisotopic) | 215.9585 g/mol |
| Expected [M+H]⁺ (for ⁷⁹Br) | 216.9663 |
Note: The monoisotopic mass is calculated using the masses of the most common isotopes.
Analysis of Fragmentation Pathways for Structural Confirmation
Common fragmentation pathways for aldehydes and ketones include alpha-cleavage and the McLafferty rearrangement. youtube.com For this compound, alpha-cleavage adjacent to the carbonyl group would be a likely fragmentation route. The presence of the pyridine ring and its substituents will also influence the fragmentation.
Expected fragmentation patterns would likely involve:
Loss of the formyl radical (-CHO): This is a common fragmentation for aldehydes.
Loss of a bromine atom: Cleavage of the C-Br bond.
Loss of a methyl radical (-CH₃) from the methoxy group.
Cleavage of the pyridine ring: More complex fragmentation pathways can lead to the breakdown of the heterocyclic ring structure.
The study of fragmentation pathways of related compounds, such as n-substituted phthalimide (B116566) derivatives, shows that the side-chain substituents significantly influence the fragmentation pathways. bldpharm.com
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring system.
For pyridine derivatives, electronic transitions such as n→π* and π→π* are typically observed. The presence of the bromine atom, methoxy group, and aldehyde group will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted picolinaldehyde. In contrast, the electron-withdrawing bromine atom and aldehyde group will also modulate the electronic structure.
Studies on methoxypyridine-derived modulators have utilized UV-Vis absorbance to determine properties like aqueous solubility. nih.gov The specific λmax values for this compound would need to be determined experimentally, but a comparison with similar molecules suggests absorptions in the UV region.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 2-methylcyclopentanone |
| 2-bromo-2-methylcyclopentanone |
Photophysical Characterization of Picolinaldehyde-derived Chromophores
Chromophores derived from picolinaldehyde scaffolds are of significant interest due to their potential applications in materials science, particularly in light-emitting and light-harvesting systems. Their photophysical properties are dictated by their electronic structure, which can be finely tuned through chemical modification. The characterization of these properties provides insight into how the molecules absorb and dissipate energy.
The study of individual chromophores through techniques like single-molecule spectroscopy reveals fundamental photophysical behaviors that are often obscured in bulk measurements. nih.gov For many complex organic chromophores, studies show distinct, narrow fluorescence lines which are attributed to the zero-phonon line of a single chromophore. nih.gov These sharp lines are typically accompanied by a series of peaks corresponding to vibrational energy levels, which provide a clear signature of the molecule's chemical structure. nih.gov
At higher concentrations, such as in dye-doped polymers or neat solid films, intermolecular interactions become a dominant factor in the photophysical behavior. rsc.org For many chromophores, fluorescence decay times have been observed to decrease significantly at concentrations of 100 mM or higher. rsc.orgresearchgate.net This quenching effect is often accompanied by concentration-dependent photobleaching, where the molecules irreversibly lose their ability to fluoresce. These intermolecular nonradiative decay pathways can be a significant obstacle in the development of highly concentrated fluorescent materials. rsc.org
Table 1: Typical Photophysical Phenomena in Organic Chromophores
| Property/Phenomenon | Description | Significance | Source(s) |
| Narrow Fluorescence Lines | Sharp emission peaks corresponding to the 0-0 (zero-phonon) electronic transition of a single chromophore. | Provides a spectroscopic fingerprint of the molecule's structure. | nih.gov |
| Vibronic Progression | A series of sidebands accompanying the main fluorescence line, related to molecular vibrations. | Confirms chemical structure and vibrational modes coupled to the electronic transition. | nih.gov |
| Spectral Diffusion | Time-dependent fluctuation in the emission energy of a single chromophore. | Influences intramolecular excitation energy transfer and contributes to dynamic disorder. | nih.gov |
| Concentration Quenching | Reduction in fluorescence quantum yield and lifetime at high chromophore concentrations. | Limits the efficiency of devices with high dye loading due to enhanced non-radiative decay. | rsc.org |
| Photobleaching | Irreversible loss of fluorescence upon prolonged exposure to excitation light. | Affects the long-term stability and operational lifetime of fluorescent materials. | rsc.org |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For complex organic molecules like derivatives of this compound, single-crystal XRD (SCXRD) provides unparalleled insight into the solid-state conformation and the intermolecular forces that govern the crystal packing. mdpi.com
Single Crystal X-ray Diffraction for Solid-State Molecular Structures
While a crystal structure for this compound itself is not publicly available, analysis of closely related bromo-methoxy substituted aromatic compounds provides a clear model for the data that SCXRD can yield. For instance, the analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which also contains a bromo- and methoxy-substituted aromatic ring, reveals detailed structural features. nih.gov
In the crystal structure of this analog, the dihydroindene moiety is nearly planar, with only a slight twist observed in the saturated five-membered ring. nih.gov The analysis confirms the specific connectivity of the atoms and provides precise bond lengths and angles, which are found to be within expected ranges for the given formulation. nih.gov Furthermore, the orientation of the methoxy groups is determined to be nearly coplanar with the main aromatic ring. nih.gov This type of detailed conformational data is crucial for understanding structure-property relationships. The refinement of the crystal structure is typically achieved using full-matrix least-squares methods until a satisfactory agreement factor is reached, confirming the correctness of the structural solution. researchgate.netbath.ac.uk
Table 2: Representative Crystallographic Data for a Bromo-Methoxy Substituted Aromatic Analog
| Parameter | Value | Significance | Source(s) |
| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell. | nih.gov |
| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. | nih.gov |
| a (Å) | 7.0193 (4) | Unit cell dimension along the a-axis. | nih.gov |
| b (Å) | 10.3014 (6) | Unit cell dimension along the b-axis. | nih.gov |
| c (Å) | 14.1565 (8) | Unit cell dimension along the c-axis. | nih.gov |
| β (°) ** | 95.129 (3) | Angle of the unit cell. | nih.gov |
| Volume (ų) ** | 1019.00 (10) | Volume of the unit cell. | nih.gov |
| Z | 4 | Number of molecules per unit cell. | nih.gov |
Data derived from the analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a representative example. nih.gov
Elucidation of Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in a crystal is directed by a combination of non-covalent intermolecular forces. rsc.org SCXRD analysis is instrumental in identifying and quantifying these interactions, which dictate the material's supramolecular architecture. mdpi.comnih.gov
In the crystal of the analog 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the molecules assemble into stacks along one of the crystallographic axes. nih.gov This assembly is driven by significant π–π stacking interactions between the aromatic rings of adjacent molecules, with a measured centroid–centroid distance of 3.5606 (16) Å. nih.gov These stacks are further linked and organized by a network of weak C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov
Hirshfeld surface analysis is a powerful computational tool often used alongside XRD data to visualize and quantify intermolecular interactions. mdpi.com This method calculates the space occupied by a molecule in the crystal and maps the nature and proximity of intermolecular contacts, showing that H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts make the largest contributions to the crystal packing. nih.gov The comprehensive description of these varied supramolecular forces, including hydrogen and halogen bonds, is essential for understanding the thermal stability of the solid and for the rational design of new crystalline materials with desired properties. mdpi.comnih.gov
Table 3: Intermolecular Interactions in a Representative Bromo-Methoxy Substituted Crystal
| Interaction Type | Description | Role in Supramolecular Assembly | Source(s) |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Primary interaction forming stacks of molecules along the a-axis. | nih.gov |
| C—H⋯O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Links the molecular stacks, contributing to the 3D crystal lattice. | nih.gov |
| C—H⋯Br Hydrogen Bonds | Weak hydrogen bonds involving the bromine atom as an acceptor. | Further stabilizes the packing arrangement by linking adjacent stacks. | nih.gov |
| Hirshfeld Surface Contacts | Quantified close contacts (e.g., H⋯H, O⋯H, Br⋯H) between neighboring molecules. | Provides a detailed map of all intermolecular interactions governing the crystal packing. | mdpi.comnih.gov |
Interactions observed in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov
Computational and Theoretical Chemistry Studies of 4 Bromo 5 Methoxypicolinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of 4-bromo-5-methoxypicolinaldehyde. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine this molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a primary tool for investigating the electronic characteristics of this compound. Computational models utilizing DFT, specifically at the B3LYP/6-311+G(d,p) level of theory, have been employed to predict its molecular geometry. These calculations indicate a planar pyridine (B92270) ring structure. The arrangement of the substituents—a bromine atom at the 4-position, a methoxy (B1213986) group at the 5-position, and an aldehyde group at the 2-position—creates distinct electronic effects. The aldehyde group at the C2 position is notably electrophilic, predisposing it to nucleophilic addition reactions. Conversely, the methoxy group at the C5 position acts as an electron-donating group through resonance, which helps to stabilize the aromatic system.
Predicted geometric parameters from these DFT calculations provide a quantitative look at the molecule's structure.
Table 1: Predicted Bond Lengths in this compound using DFT (B3LYP/6-311+G(d,p))
| Bond | Predicted Length (Å) |
|---|---|
| C2-C3 | 1.34 |
Note: This data is based on computational models as single-crystal X-ray diffraction data has not been publicly reported.
Ab Initio Methods for High-Accuracy Property Calculations
Currently, there is no publicly available research that specifically details the use of high-level ab initio methods for property calculations of this compound. Such methods, while computationally more intensive than DFT, could provide even more accurate predictions of electronic and structural properties.
Semi-empirical Methods for Larger Systems and Reaction Screening
There is no specific information available in the public domain regarding the application of semi-empirical methods for the study of this compound or its reactions in larger systems. These methods would be theoretically applicable for rapid screening of potential reaction pathways.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to understand the dynamic behavior and conformational preferences of this compound.
Conformational Analysis and Potential Energy Surface Exploration
Computational analysis suggests that the aldehyde group of this compound adopts an antiperiplanar conformation relative to the methoxy substituent. This spatial arrangement is favored as it minimizes steric hindrance between the two groups. A detailed exploration of the full potential energy surface has not been reported in available literature.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
While computational methods are frequently used to predict spectroscopic parameters to aid in experimental data interpretation, specific predicted NMR chemical shifts or IR frequencies for this compound are not detailed in the available scientific literature. Theoretical calculations would be valuable in assigning signals in experimentally obtained spectra.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms at a molecular level. rsc.org For this compound, theoretical calculations can map out the energetic landscapes of its reactions, identifying key intermediates and transition states.
Transition State Characterization for Catalytic Cycles
In many organic reactions, catalysts play a crucial role in enhancing reaction rates and controlling selectivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states within catalytic cycles involving this compound. By modeling the interaction of the aldehyde with a catalyst, researchers can determine the geometry and energy of the transition state, which is the highest point on the reaction coordinate.
For instance, in a hypothetical catalytic reduction of the aldehyde group, computational analysis could elucidate the structure of the transition state where a hydride is transferred from a catalyst to the carbonyl carbon. The characterization of such transition states provides critical information on the activation energy of the reaction, which directly correlates with the reaction rate. researchgate.net These calculations can help in optimizing reaction conditions and in the rational design of more efficient catalysts.
Computational Insights into Stereoselectivity and Enantiodivergence
The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. numberanalytics.com Computational studies can provide a detailed understanding of the factors governing stereoselectivity in reactions involving this compound. rsc.org By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict the stereochemical outcome of a reaction.
For reactions where enantiodivergence is observed—the formation of opposite enantiomers using slightly different catalysts or conditions—computational modeling can be particularly insightful. rsc.org By analyzing the non-covalent interactions between the substrate, catalyst, and surrounding solvent molecules in the transition state, it is possible to understand the subtle energetic differences that lead to the preferential formation of one enantiomer over the other. These insights are invaluable for the development of highly stereoselective synthetic methods. rsc.org
Structure-Property Relationship (SPR) Investigations
Understanding the relationship between the molecular structure of this compound and its chemical properties is fundamental to predicting its reactivity and designing new derivatives with desired functionalities.
Correlation of Electronic Properties with Reactivity and Catalytic Performance
The electronic properties of this compound, such as the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), can be readily calculated using computational methods. These properties are intrinsically linked to the molecule's reactivity.
The pyridine ring, substituted with an electron-withdrawing bromine atom and an aldehyde group, and an electron-donating methoxy group, presents a complex electronic environment. smolecule.com Computational analysis can quantify the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. This information is crucial for predicting how the molecule will behave in different chemical environments and for understanding its performance in catalytic systems.
Table 1: Calculated Electronic Properties of Picolinaldehyde Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Picolinaldehyde | -6.89 | -1.23 | 3.45 |
| 5-Methoxypicolinaldehyde (B1371485) | -6.54 | -1.05 | 3.89 |
| 4-Bromopicolinaldehyde | -7.12 | -1.56 | 2.78 |
| This compound | -6.98 | -1.42 | 3.12 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.
Predictive Modeling for Rational Design of Derivatives
Building on the understanding of structure-property relationships, computational chemistry enables the predictive modeling and rational design of new derivatives of this compound. By systematically modifying the substituents on the pyridine ring in silico, it is possible to screen a large number of virtual compounds and predict their properties without the need for extensive experimental synthesis and testing.
For example, machine learning models trained on data from computational chemistry and experimental results can predict the reactivity or biological activity of new derivatives. mit.edunih.gov This approach accelerates the discovery of new molecules with tailored properties for applications in pharmaceuticals, materials science, and catalysis.
Advanced Computational Techniques in Organic Chemistry Research
The field of computational organic chemistry is continually evolving, with the development of new methods and technologies that offer greater accuracy and efficiency. numberanalytics.com
Advanced techniques such as artificial intelligence and machine learning are being increasingly integrated into computational workflows. mit.edu These methods can analyze large datasets of chemical reactions to identify patterns and predict reaction outcomes with high accuracy. nih.govucla.edu For a compound like this compound, these approaches could be used to predict optimal reaction conditions, suggest novel synthetic routes, or identify potential biological targets.
Furthermore, the use of automated reaction platforms, guided by computational planning tools, is transforming the practice of chemical synthesis. ucla.edu These systems can rapidly synthesize and test new molecules, accelerating the pace of discovery and innovation in organic chemistry.
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Versatile Precursor in Complex Molecular Synthesis
4-Bromo-5-methoxypicolinaldehyde serves as a crucial starting material for the construction of more complex molecules, particularly heterocyclic compounds that form the backbone of many functional materials and biologically active agents. smolecule.com The aldehyde group is susceptible to nucleophilic addition, while the substituted pyridine (B92270) ring can undergo various coupling and substitution reactions, providing multiple pathways for molecular elaboration. smolecule.com
Contribution to Natural Product Synthesis (e.g., Alkaloids from Picolinaldehydes)
Picolinaldehydes and their derivatives are foundational components in the synthesis of various alkaloids. While direct synthesis of specific natural products from this compound is not extensively documented in the provided results, the general biosynthetic pathways of polycyclic alkaloids often involve 3-alkylpyridine units. nih.gov Synthetic strategies aiming to mimic these pathways can utilize functionalized pyridines. The synthesis of complex alkaloid families, such as the spiroindimicins, relies on fragment couplings involving halogenated heterocyclic building blocks. rsc.org The presence of the bromo- and methoxy-substituents on the pyridine ring of this compound offers strategic advantages for regioselective modifications, making it a potentially valuable precursor in the assembly of complex alkaloid cores. The total synthesis of marine pyridinium (B92312) alkaloids, for instance, has hinged on the strategic use of functionalized pyridine cores to construct tetracyclic and pentacyclic systems. nih.gov
Synthetic Pathways to Advanced Pharmaceutical Intermediates
The structure of this compound makes it a significant precursor in the development of pharmaceutical agents. smolecule.com Its utility lies in its role as a heterocyclic building block, a common motif in medicinal chemistry. bldpharm.com The synthesis of advanced pharmaceutical intermediates often involves the step-wise construction of a core structure, and compounds like this compound provide a pre-functionalized scaffold. For example, in the synthesis of fentanyl analogues, a key intermediate is derived from a functionalized piperidine, which itself is built from simpler precursors. researchgate.net The aldehyde and bromo- functionalities on this compound allow for its incorporation into larger, more complex molecular architectures typical of modern drug candidates. smolecule.com The development of psychoactive substances like 'Bromo-DragonFLY' also involves the use of brominated ketone precursors, highlighting the importance of such functional groups in the synthesis of pharmacologically active molecules. nih.gov
| Precursor | Reaction Type | Intermediate Class | Potential Therapeutic Area |
| This compound | Nucleophilic Addition, Cross-Coupling | Functionalized Pyridines | Oxidative Stress, Cancer smolecule.com |
| 1-benzylpiperidin-4-one | Strecker Condensation, Hydrolysis | Functionalized Piperidines | Narcotic Analgesics researchgate.net |
| Benzodifuranyl propanone | Bromination, Amination | Amphetamine-type stimulants | Psychoactive Substances nih.gov |
Precursors for Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, functionalized pyridines are integral to the agrochemical industry and the production of specialty chemicals. The structural motifs present in this compound are found in various specialty materials. For instance, 2-Bromo-5-methoxypyridine-4-boronic acid is offered as a specialty chemical, indicating the commercial relevance of this substitution pattern. frontierspecialtychemicals.com The development of materials with specific properties, such as voltage-gated sodium channel modulators, utilizes precursors with similar structures. The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position allow for the synthesis of a diverse range of molecules tailored for specific industrial applications.
Development of Novel Catalytic Systems and Reagents
The pyridine scaffold is a cornerstone in the design of ligands for catalysis due to its strong coordination to metal centers. The specific functionalities of this compound make it an attractive candidate for developing sophisticated catalytic systems.
Integration of Picolinaldehyde Motifs in Asymmetric Catalysis
Picolinaldehyde derivatives are precursors to ligands used in asymmetric catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde (or a derivative thereof, such as an imine or alcohol) can act as a bidentate chelating agent for a metal catalyst. This coordination can create a chiral environment around the metal center, enabling enantioselective transformations. While specific studies detailing the use of this compound in asymmetric catalysis are not prevalent, the general principle is well-established. The synthesis of mixed ligand-metal complexes often involves pyridine derivatives, which can enhance the biological or catalytic activity of the resulting complex. nih.gov The electronic properties of the pyridine ring, modified by the bromo and methoxy (B1213986) groups, can fine-tune the catalytic activity of the metal center to which it is coordinated.
Design and Synthesis of Functionalized Ligands
The design of functionalized ligands is critical for the development of new materials like metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials have applications in gas storage, separation, and heterogeneous catalysis. rsc.org Ligands derived from functionalized pyridines play a decisive role in determining the structure and properties of these frameworks. rsc.org this compound can be chemically modified to create such ligands. For example, the aldehyde can be converted into a carboxylic acid or another coordinating group, and the bromine atom can be used as a handle for further functionalization via cross-coupling reactions. beilstein-journals.org The synthesis of mixed ligand complexes often utilizes secondary ligands like pyridine to create stable and active metal complexes. nih.gov The strategic placement of the methoxy and bromo substituents on the picolinaldehyde scaffold allows for precise control over the electronic and steric properties of the resulting ligand, influencing the architecture and function of the final material. rsc.org
| Ligand Precursor | Target Application | Key Features |
| This compound | Asymmetric Catalysis, MOFs | Bidentate chelation, tunable electronics nih.govrsc.org |
| 2-hydroxybenzaldehydethiosemicarbazone | Mixed Ligand-Metal Complexes | N, S-donor atoms, stable complex formation nih.gov |
| 5-(4'-pyridyl)dipyrromethene | Metal-Organic Frameworks | Secondary ligating site for MOF preparation escholarship.org |
Applications in Material Science
The functionalized pyridine ring system is a cornerstone in the development of advanced materials. The specific substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, along with a reactive aldehyde handle, positions it as a valuable precursor for materials with tailored optical and electronic properties. Its applications extend to the creation of nonlinear optical materials, sensitive fluorescent probes, and intricate metal-organic frameworks.
Picolinaldehyde-based Materials for Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. The design of NLO molecules often involves creating a conjugated system with electron donor and acceptor groups to enhance the molecular hyperpolarizability.
While specific NLO studies on this compound are not extensively documented, its structural motifs are characteristic of NLO chromophores. Picolinaldehyde derivatives are precursors to larger conjugated systems, such as imidazo[1,2-a]pyridines, which have been investigated for their NLO properties. researchgate.net The synthesis often involves the condensation of the picolinaldehyde with other organic molecules to extend the π-conjugated system. For instance, new chromophores based on imidazo[1,2-a]pyridine (B132010) have been synthesized and embedded in a polymer matrix, exhibiting second-order susceptibility (χ⁽²⁾) values as high as 18.56 pm/V at a 1064 nm laser wavelength. researchgate.net
The structure of this compound features an electron-donating methoxy group and an electron-withdrawing aldehyde group, which can contribute to the charge asymmetry desirable for NLO activity. Further chemical modification, for example, by reacting the aldehyde group to create a larger donor-π-acceptor system, could lead to materials with significant NLO responses.
Table 1: NLO Properties of a Picolinaldehyde-derived Chromophore
| Chromophore Structure | Matrix | Measurement Wavelength (nm) | Second-Order Susceptibility (χ⁽²⁾) (pm/V) |
|---|
Synthesis of Fluorescent Probes and Sensors from Pyridine Carbaldehydes
Pyridine carbaldehydes, including picolinaldehyde derivatives, are pivotal starting materials for the synthesis of fluorescent probes and chemosensors. wikipedia.org The aldehyde group provides a reactive site for covalently linking the pyridine moiety to other molecular components, such as fluorophores or specific ion receptors, often through the formation of a Schiff base. wikipedia.org
The general synthetic strategy involves the condensation of the aldehyde with an amine-containing compound. This reaction creates an imine linkage (-CH=N-), which can be part of the sensor's signaling mechanism. The pyridine nitrogen atom can also act as a binding site for analytes, particularly metal ions.
For example, pyridine-based, imine-linked chemosensors have been designed and synthesized for the selective detection of metal ions like Pb²⁺. nih.gov The binding of the metal ion to the sensor molecule, which includes the pyridine and imine nitrogens, often leads to a detectable change in fluorescence intensity. nih.gov Similarly, fluorescent probes based on imidazo[1,2-a]pyridine, which can be synthesized from pyridine aldehydes, have been developed for detecting species like hydrogen peroxide (H₂O₂). mdpi.com These probes can operate on a "turn-on" mechanism, where fluorescence is dramatically enhanced upon reaction with the analyte. mdpi.com
Given that this compound possesses the key aldehyde functional group, it can be readily employed in these synthetic schemes to develop novel sensors. smolecule.com The bromo and methoxy substituents could further be used to fine-tune the photophysical properties or the binding affinity and selectivity of the resulting sensor.
Table 2: Examples of Fluorescent Probes Derived from Pyridine Carbaldehydes
| Probe Type | Target Analyte | General Synthetic Precursor | Signaling Mechanism |
|---|---|---|---|
| Imine-linked chemosensor | Pb²⁺ | Pyridine-2-carbaldehyde | Chelation-enhanced fluorescence nih.gov |
| Spiropyran-based sensor | Zn²⁺ | Pyridine-2-carbaldehyde | Metal-induced ring-opening and fluorescence turn-on acs.org |
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry heavily relies on ligands that can bind to metal ions to form stable complexes with specific geometries and properties. Pyridine and its derivatives are among the most common ligands due to the coordinating ability of the nitrogen atom. wikipedia.org Picolinaldehyde and its derivatives can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen.
More frequently, the aldehyde group is used as a synthetic handle to build more complex, multidentate ligands. wikipedia.org A common strategy is the formation of Schiff base ligands by reacting the picolinaldehyde with a primary amine. wikipedia.orgnih.gov The resulting iminopyridine structure is an excellent chelating agent for a wide variety of transition metals, including ruthenium, copper, and zinc. wikipedia.orgnih.gov
The substituents on the pyridine ring of this compound play a crucial role in its function as a ligand precursor. The electron-donating methoxy group can increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability. The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the creation of even more complex, bridging, or dendritic ligand architectures. The rich coordination chemistry of pyridine-type ligands has been instrumental in constructing functional materials like metal-organic frameworks and molecular assemblies on surfaces for applications in electrochromics and catalysis. nih.govubc.ca
Table 3: Coordination Properties of Pyridine-Type Ligands
| Ligand Type | Common Metal Ions | Coordination Mode | Potential Applications of Complexes |
|---|---|---|---|
| Pyridine | Ru(II/III), Pd(II), Pt(II), Cr(III) | Monodentate wikipedia.org | Catalysis, Molecular Assemblies wikipedia.orgnih.gov |
| Iminopyridine (from Picolinaldehyde) | Cu(II), Zn(II), Ru(III) | Bidentate (N,N') wikipedia.orgnih.gov | Catalysis, Bioinorganic Chemistry wikipedia.orgnih.gov |
| 2-Aminopyridinate | Vanadium | Bidentate (N,N') | Reductive Coupling Catalysis ubc.ca |
Conclusion and Future Research Directions
Synthesis of Current Research Trajectories and Key Achievements
Research concerning 4-bromo-5-methoxypicolinaldehyde has firmly established it as a versatile intermediate in organic synthesis. The primary synthetic achievements revolve around its preparation through classical methods, such as the regioselective bromination of 5-methoxypicolinaldehyde (B1371485) precursors and the formylation of appropriately substituted bromopyridines. smolecule.com The strategic placement of the bromo, methoxy (B1213986), and aldehyde groups renders it a valuable building block for constructing more complex heterocyclic systems. smolecule.com
A significant achievement in its application is its successful use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. smolecule.com This demonstrates its utility in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position. This capability is crucial for generating libraries of substituted pyridine (B92270) derivatives, which are of high interest in medicinal chemistry. smolecule.com The compound's role as a precursor for molecules with potential biological activity, possibly in areas like oxidative stress-related diseases, marks a key trajectory in its research profile. smolecule.com
Identification of Unexplored Synthetic Methodologies and Reactivity Pathways
While current synthetic routes are effective, there is considerable scope for methodological exploration. Future research could focus on developing more atom-economical and environmentally benign syntheses. For instance, the application of C-H activation techniques could provide a more direct pathway to functionalize the pyridine ring, potentially bypassing the need for pre-functionalized starting materials.
The reactivity of this compound remains largely centered on reactions at the aldehyde and the bromo-substituted carbon. Its potential in other transformations is an area ripe for investigation. Unexplored pathways could include:
Multicomponent Reactions: Employing the aldehyde functionality in multicomponent reactions (MCRs) could rapidly generate molecular complexity and lead to novel scaffolds.
Photoredox Catalysis: The bromo-aryl moiety is a suitable handle for photoredox-catalyzed reactions, opening avenues for novel cross-coupling strategies or direct functionalization under mild conditions.
Domino Reactions: Designing reaction sequences where the aldehyde undergoes an initial transformation that triggers a subsequent reaction involving the other functional groups could lead to efficient and elegant syntheses of complex polycyclic systems.
Opportunities for Enhanced Spectroscopic and Computational Characterization
The spectroscopic and structural understanding of this compound provides a solid foundation, yet significant opportunities for deeper characterization exist. Although solution-state NMR data has been reported, comprehensive solid-state characterization is lacking. smolecule.com
Key opportunities include:
Single-Crystal X-ray Diffraction: Obtaining a definitive solid-state structure remains a crucial unmet goal. smolecule.com This would provide precise data on bond lengths, bond angles, and intermolecular interactions, validating computational models that predict a planar pyridine ring. smolecule.com
Advanced NMR Spectroscopy: Two-dimensional NMR experiments (COSY, HSQC, HMBC) could further confirm assignments and provide insight into through-bond and through-space correlations. Solid-state NMR would offer valuable information about the compound's structure and dynamics in the crystalline form.
Computational Modeling: While initial DFT models have been useful, more advanced computational studies could be pursued. smolecule.com These include calculating transition states for its known reactions to elucidate mechanisms, performing molecular dynamics simulations to understand its conformational flexibility, and using quantum mechanics/molecular mechanics (QM/MM) methods to model its interactions with potential biological targets like enzymes. smolecule.com
Emerging Interdisciplinary Applications of this compound and its Derivatives
The unique electronic and structural features of this compound make it a promising candidate for a range of interdisciplinary applications beyond its current use as a synthetic intermediate.
Medicinal Chemistry and Chemical Biology: The pyridine core is a well-known pharmacophore. Derivatives could be synthesized and screened for a broader range of biological activities. Given that similar structures have shown interactions with enzymes like cytochrome P450, it could serve as a fragment in fragment-based drug discovery programs targeting metalloenzymes or other protein classes. smolecule.com Its derivatives could also be developed as chemical probes to study biological pathways.
Materials Science: The conjugated system of the pyridine ring, combined with the potential for extensive functionalization, makes it an attractive building block for novel organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of functional polymers with tailored electronic or sensory properties.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the aldehyde oxygen can act as coordination sites for metal ions. This opens the door to designing novel ligands and metal complexes with interesting catalytic, magnetic, or photophysical properties. These could find use in catalysis or as contrast agents for bioimaging applications.
Interactive Data Table: Comparison of Related Picolinaldehyde Derivatives
| Compound Name | Key Functional Groups | Notable Reactivity/Properties | Potential Applications |
| This compound | -CHO, -OCH₃, -Br | High electrophilicity at C2; amenable to Suzuki coupling at C4. smolecule.com | Pharmaceutical intermediates, building block for heterocycles. smolecule.com |
| 4-Bromo-5-methylpicolinaldehyde | -CHO, -CH₃, -Br | Similar reactivity to the methoxy analog but with altered electronics and solubility. smolecule.com | Agrochemical precursors, enzyme studies. smolecule.com |
| 3-Bromo-5-methoxypicolinaldehyde | -CHO, -OCH₃, -Br (at C3) | Different regiochemistry leads to altered electrophilic substitution patterns. smolecule.com | Ligand synthesis. smolecule.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-5-methoxypicolinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination and methoxylation of picolinaldehyde derivatives. For example, bromination at the 4-position of a pyridine ring can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous conditions . Methoxylation via nucleophilic substitution (e.g., using NaOMe/MeOH) requires careful monitoring of steric and electronic effects due to the aldehyde's reactivity. Yield optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and reaction time .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to verify substitution patterns (e.g., downfield shifts for aldehyde protons at ~9.8 ppm and bromine/methoxy groups at ~8.2 ppm and ~3.9 ppm, respectively) .
- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted precursors .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Conduct stability assays using TLC every 3 months to monitor decomposition .
Advanced Research Questions
Q. How does the electronic interplay between bromine and methoxy substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine at the 4-position activates the aldehyde for nucleophilic attack, while the methoxy group at the 5-position donates electron density via resonance, creating regioselective ambiguity. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactivity hotspots. Experimentally, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh) catalysis at 80°C shows higher yields for para-substituted aryl groups due to steric alignment .
Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts in aldol condensation) be systematically analyzed?
- Methodological Answer : Apply contradiction analysis frameworks:
- Constraint-Based Simulation : Use tools like SMIRKS transformations in Cheminformatics suites (e.g., RDKit) to model steric clashes or electronic mismatches. For instance, aldol adducts may form undesired regioisomers if the aldehyde’s conjugation is disrupted by solvent polarity .
- Experimental Triangulation : Repeat reactions under varying conditions (e.g., base strength: KOH vs. LDA) and characterize byproducts via GC-MS to identify mechanistic deviations .
Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group (e.g., oxime formation)?
- Methodological Answer : To favor oxime synthesis over Cannizzaro reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
